Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxy-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15ClNO5PS2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
3-chloro-4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClNO5PS2/c1-12(2)20(13,14)8-5-6-10(9(11)7-8)17-18(19,15-3)16-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKBTZBSRAYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OP(=S)(OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClNO5PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955097 |
Source
|
Record name | O-[2-Chloro-4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3347-43-1 |
Source
|
Record name | Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxy-N,N-dimethylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[2-Chloro-4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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